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2',3'-cyclic NADP+ (sodium salt) -

2',3'-cyclic NADP+ (sodium salt)

Catalog Number: EVT-14221168
CAS Number:
Molecular Formula: C21H24N7Na2O16P3
Molecular Weight: 769.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-cyclic nicotinamide adenine dinucleotide phosphate (sodium salt) is a derivative of nicotinamide adenine dinucleotide phosphate, which plays a crucial role in various biochemical processes. This compound is involved in redox reactions and serves as a cofactor in enzymatic reactions essential for cellular metabolism. The sodium salt form enhances its solubility, making it suitable for laboratory applications.

Source

This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Cayman Chemical. It is widely utilized in biochemical research due to its role as a coenzyme in metabolic pathways.

Classification

2',3'-cyclic nicotinamide adenine dinucleotide phosphate (sodium salt) is classified as a nucleotide coenzyme. It is specifically involved in anabolic reactions and serves as an electron acceptor in oxidation-reduction processes.

Synthesis Analysis

Methods

The synthesis of 2',3'-cyclic nicotinamide adenine dinucleotide phosphate typically involves the phosphorylation of nicotinamide adenine dinucleotide. This process can be achieved through enzymatic pathways or chemical methods.

  1. Enzymatic Synthesis:
    • Enzymes such as NAD kinase facilitate the phosphorylation of nicotinamide adenine dinucleotide to produce nicotinamide adenine dinucleotide phosphate.
    • The reaction can also involve the use of ADP-ribosyl cyclase, which converts nicotinamide into the cyclic form.
  2. Chemical Synthesis:
    • Chemical methods may involve the use of phosphoric acid derivatives to introduce phosphate groups onto the nucleotide structure.

Technical Details

The synthesis requires precise control of pH and temperature to ensure optimal enzyme activity and product yield. Common conditions include maintaining a neutral pH and temperatures around 25-37°C.

Molecular Structure Analysis

Structure

The molecular formula for 2',3'-cyclic nicotinamide adenine dinucleotide phosphate (sodium salt) is C21H26N7O16P3C_{21}H_{26}N_{7}O_{16}P_{3}. The structure consists of a ribose sugar, two nitrogenous bases (adenine and nicotinamide), and three phosphate groups.

Data

  • Molecular Weight: 767.41 g/mol
  • CAS Number: 1184-16-3
  • Appearance: Typically appears as an off-white to yellowish powder.
Chemical Reactions Analysis

Reactions

2',3'-cyclic nicotinamide adenine dinucleotide phosphate participates in various biochemical reactions:

  1. Redox Reactions: Acts as an electron acceptor in dehydrogenase reactions, facilitating the conversion of substrates by accepting electrons.
  2. Anabolic Pathways: Involved in biosynthetic pathways such as lipid and nucleic acid synthesis, where it provides reducing power through its reduced form, NADPH.

Technical Details

The compound's reactivity is influenced by its cyclic structure, which allows it to participate efficiently in enzymatic reactions. The presence of multiple phosphate groups enhances its ability to interact with enzymes that require high-energy substrates.

Mechanism of Action

Process

The mechanism of action for 2',3'-cyclic nicotinamide adenine dinucleotide phosphate involves:

  1. Electron Transfer: It accepts electrons during metabolic reactions, thus playing a crucial role in energy metabolism.
  2. Substrate Interaction: The cyclic structure allows it to bind effectively with various enzymes, facilitating substrate conversion through oxidation-reduction processes.

Data

The absorbance maxima for this compound are typically observed at wavelengths of 250 nm and 260 nm, which are relevant for monitoring its concentration during biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 175-178 °C (decomposes)
  • Solubility: Soluble in water at concentrations up to 50 mg/mL.
  • Appearance: Off-white to yellowish powder.

Chemical Properties

  • Stability: Stable under neutral pH conditions but degrades under extreme pH levels.
  • Absorbance Coefficients: Notable absorbance at 260 nm with coefficients around 18×10318\times 10^3 L·mol1^{-1}·cm1^{-1}.
Applications

2',3'-cyclic nicotinamide adenine dinucleotide phosphate (sodium salt) has several scientific applications:

  1. Biochemical Research: Used extensively in studies involving metabolic pathways, particularly those related to energy metabolism.
  2. Diagnostic Tests: Serves as a cofactor in assays for measuring enzyme activity, such as glucose-6-phosphate dehydrogenase.
  3. Pharmaceutical Development: Investigated for its potential therapeutic roles due to its involvement in cellular respiration and metabolic regulation.
Enzymatic Interactions and Catalytic Mechanisms

Role as a Substrate for 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNP)

Substrate Specificity and Kinetic Parameters in Myelin-Associated CNP Activity

2',3'-Cyclic NADP+ (disodium salt), also termed 2',3'-cNADP+, serves as a highly specific substrate for 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNP; EC 3.1.4.37), an enzyme predominantly localized in myelin sheaths of the central and peripheral nervous systems. CNP exhibits a strong preference for 2',3'-cyclic nucleotides over 3',5'-cyclic isomers due to structural constraints within its catalytic pocket. The enzyme’s affinity for 2',3'-cNADP+ (Km ≈ 0.8–1.2 mM) is significantly higher than for generic cyclic nucleotides like 2',3'-cAMP, attributed to interactions between the NADP+ moiety’s nicotinamide-adenine dinucleotide extension and auxiliary binding domains in CNP [2] [6]. This specificity enables precise quantification of CNP activity in myelin-rich tissues, where the enzyme constitutes ~4% of total protein [3].

Table 1: Kinetic Parameters of CNP with Cyclic Nucleotide Substrates

SubstrateKm (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹)
2',3'-cNADP+0.8–1.218.51.54 × 10⁴
2',3'-cAMP3.512.13.46 × 10³
2',3'-cGMP4.29.82.33 × 10³

Data derived from myelin-associated CNP assays [2] [6].

Mechanistic Insights into Phosphate Cleavage and Product Formation

Hydrolysis of 2',3'-cNADP+ by CNP proceeds via a two-step acid-base catalysis mechanism. A conserved histidine residue in CNP’s active site protonates the cyclic phosphate’s bridging oxygen, increasing the phosphorus atom’s electrophilicity. Nucleophilic attack by a water molecule (activated by a glutamate base) then cleaves the P–O bond at the 3' position, yielding 2'-NADP+ as the exclusive linear product [3]. This regioselectivity contrasts with nonspecific phosphodiesterases that generate mixtures of 2'- and 3'-nucleotides. Structural analyses confirm that the reaction occurs without redox alteration of the nicotinamide group, preserving the cofactor’s electrochemical integrity. The reaction rate is pH-dependent, with optimal activity at pH 7.4–8.0, consistent with physiological conditions in neural tissues [3] [6].

Modulation of Enzyme Assays for CNP Activity Quantification

Coupled Enzyme Systems for Real-Time Kinetic Analysis

Quantification of CNP activity leverages 2',3'-cNADP+ in amplified coupled assays that exploit the stoichiometric generation of 2'-NADP+. In a validated system, glucose-6-phosphate dehydrogenase (G6PDH; EC 1.1.1.49) and diaphorase (EC 1.8.1.4) are coupled to the CNP reaction. 2'-NADP+ produced by CNP undergoes reduction to NADPH by G6PDH in the presence of glucose-6-phosphate. NADPH then reduces p-iodonitrotetrazolium violet (INT) via diaphorase, generating a red INT-formazan chromophore detectable at 492 nm (Δε = 15,900 M⁻¹cm⁻¹). This cascade achieves ~400-fold signal amplification per hour, enabling detection limits as low as 600 femtomoles of CNP-generated NADP+ [3]. The continuous cycling permits real-time kinetic resolution of CNP activity, circumventing the need for discontinuous phosphate detection methods.

Table 2: Components of the Coupled Enzymatic Cycling Assay for CNP Activity

ComponentRoleConcentrationDetection Output
2',3'-cNADP+CNP substrate0.5–2.0 mMN/A
Glucose-6-phosphateG6PDH substrate1.0 mMN/A
INTElectron acceptor0.2 mMFormazan (λmax = 492 nm)
G6PDHNADP+ → NADPH converter2 U/mLReaction rate acceleration
DiaphoraseNADPH-dependent INT reduction catalyst5 U/mLSignal amplification

Comparative Efficiency with Alternative Cyclic Nucleotide Substrates

2',3'-cNADP+ outperforms conventional CNP substrates (e.g., 2',3'-cAMP) in sensitivity and versatility due to three inherent advantages:

  • Enhanced Detectability: The NADP+ product integrates seamlessly into enzymatic cycling systems, unlike non-cofactor cyclic nucleotides requiring indirect phosphate assays.
  • Higher Vmax: CNP exhibits a turnover number (kcat) for 2',3'-cNADP+ of 18.5 s⁻¹, exceeding values for 2',3'-cAMP (12.1 s⁻¹) or 2',3'-cGMP (9.8 s⁻¹) [2] [6].
  • Dual-Application Potential: The linear 2'-NADP+ product can participate in NADPH-dependent redox monitoring, enabling parallel assessment of mitochondrial function or oxidative stress in the same biological sample [5].

Assays using 2',3'-cNADP+ demonstrate a 4.5-fold increase in signal-to-noise ratio compared to those using 2',3'-cAMP, primarily due to minimized background reactions in tissue homogenates. This efficiency makes it indispensable for quantifying low-abundance CNP in complex matrices like cerebrospinal fluid or cultured oligodendrocytes [3].

Table 3: Standardized Nomenclature for 2',3'-Cyclic NADP+ (Sodium Salt)

Nomenclature TypeDesignation
Systematic NameSodium 1-((2R,3R,4S,5R)-5-((((((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dioxidotetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl)methoxy)(hydroxy)phosphoryl)oxy)oxidophosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carbimidate
Common Synonyms2',3'-Cyclic NADP disodium; β-Nicotinamide adenine dinucleotide-2',3'-cyclic phosphate; 2',3'-cNADP+
CAS Registry100929-77-9
Molecular FormulaC₂₁H₂₄N₇Na₂O₁₆P₃
Molecular Weight769.35 g/mol

Consolidated from supplier databases and chemical registries [1] [2] [6].

Properties

Product Name

2',3'-cyclic NADP+ (sodium salt)

IUPAC Name

disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Molecular Formula

C21H24N7Na2O16P3

Molecular Weight

769.4 g/mol

InChI

InChI=1S/C21H26N7O16P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16-15(42-47(36,37)43-16)11(41-21)6-39-46(34,35)44-45(32,33)38-5-10-13(29)14(30)20(40-10)27-3-1-2-9(4-27)18(23)31;;/h1-4,7-8,10-11,13-16,20-21,29-30H,5-6H2,(H6-,22,23,24,25,31,32,33,34,35,36,37);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1

InChI Key

REJNCHGXPBLANE-WUEGHLCSSA-L

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C4C(C(O3)N5C=NC6=C(N=CN=C65)N)OP(=O)(O4)[O-])O)O)C(=O)N.[Na+].[Na+]

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@@H]4[C@H]([C@@H](O3)N5C=NC6=C(N=CN=C65)N)OP(=O)(O4)[O-])O)O)C(=O)N.[Na+].[Na+]

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